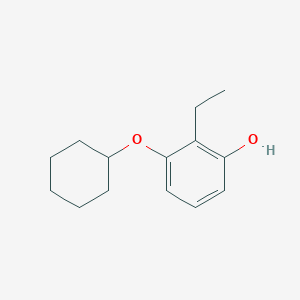
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This particular compound is characterized by its unique structure, which includes an acetyl group, a dimethylaminoethylaminomethyl group, and a hydroxy group attached to the coumarin core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxycoumarin as the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The dimethylaminoethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-acetyl-5-dimethylaminoethylaminomethyl-7-ketocoumarin.
Reduction: Formation of 3-hydroxyethyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxycoumarin: Lacks the acetyl and dimethylaminoethylaminomethyl groups.
3-Acetyl-7-hydroxycoumarin: Lacks the dimethylaminoethylaminomethyl group.
5-Dimethylaminoethylaminomethyl-7-hydroxycoumarin: Lacks the acetyl group.
Uniqueness
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin is unique due to the presence of both the acetyl and dimethylaminoethylaminomethyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H20N2O4 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
3-acetyl-5-[[2-(dimethylamino)ethylamino]methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C16H20N2O4/c1-10(19)13-8-14-11(9-17-4-5-18(2)3)6-12(20)7-15(14)22-16(13)21/h6-8,17,20H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
KSNIUKILFXDASU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CNCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


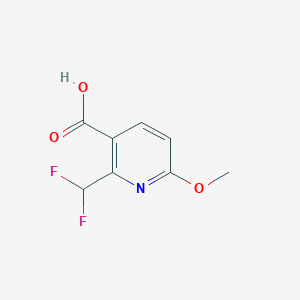



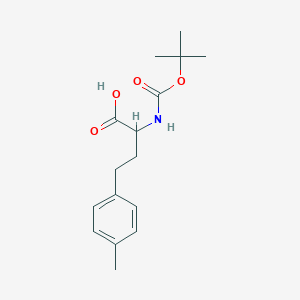
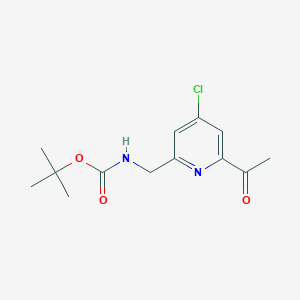

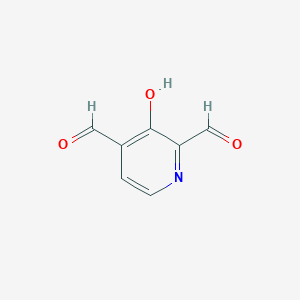
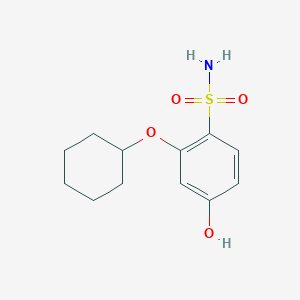
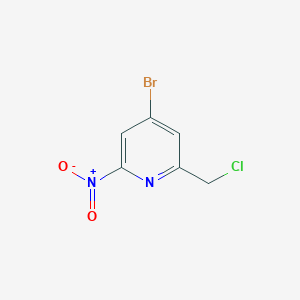
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)


